molecular formula C8H17N3O2 B574521 2-(4-Aminopiperazin-1-YL)ethyl acetate CAS No. 161667-07-8

2-(4-Aminopiperazin-1-YL)ethyl acetate

Cat. No.: B574521
CAS No.: 161667-07-8
M. Wt: 187.243
InChI Key: TUYWQFHJCVOKFF-UHFFFAOYSA-N
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Description

2-(4-Aminopiperazin-1-yl)ethyl acetate is a chemical compound that features a piperazine ring substituted with an amino group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperazin-1-yl)ethyl acetate typically involves the reaction of 4-aminopiperazine with ethyl acetate under controlled conditions. One common method includes:

    Starting Materials: 4-aminopiperazine and ethyl acetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-aminopiperazine is dissolved in a suitable solvent like ethanol or methanol, and ethyl acetate is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperazin-1-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

2-(4-Aminopiperazin-1-yl)ethyl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperazin-1-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the piperazine ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ethyl acetate moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopiperidine: Similar structure but lacks the ethyl acetate moiety.

    N-Ethylpiperazine: Contains an ethyl group but lacks the amino group.

    Piperazine: The parent compound without any substituents.

Uniqueness

2-(4-Aminopiperazin-1-yl)ethyl acetate is unique due to the presence of both the amino group and the ethyl acetate moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-aminopiperazin-1-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-8(12)13-7-6-10-2-4-11(9)5-3-10/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYWQFHJCVOKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668306
Record name 2-(4-Aminopiperazin-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161667-07-8
Record name 2-(4-Aminopiperazin-1-yl)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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